molecular formula C6H12O3 B6180275 rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol CAS No. 1202882-89-0

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol

Cat. No.: B6180275
CAS No.: 1202882-89-0
M. Wt: 132.2
InChI Key:
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Description

Rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol, also known as rac-MeDiox, is a chiral, organic compound that has been used extensively in the synthesis of pharmaceuticals and other compounds. Rac-MeDiox is a chiral building block for the synthesis of a variety of compounds, including drugs, and is used in a wide range of laboratory experiments. Rac-MeDiox has been shown to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Rac-MeDiox has been used extensively in scientific research, particularly in the synthesis of pharmaceuticals. It has been used to synthesize a variety of compounds, including antibiotics, antifungal agents, antimalarials, and antiviral agents. Rac-MeDiox has also been used in the synthesis of a variety of other compounds, including polymers, surfactants, and dyes.

Mechanism of Action

Rac-MeDiox acts as a chiral building block for the synthesis of a variety of compounds. It is a chiral compound, which means that it can form two different enantiomers, or mirror images, of the same compound. This allows for the synthesis of compounds with different properties, such as different pharmacological activities.
Biochemical and Physiological Effects
Rac-MeDiox has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity, and it has also been shown to have anti-inflammatory and anti-cancer activity. In addition, it has been shown to have an effect on the metabolism of lipids, proteins, and carbohydrates.

Advantages and Limitations for Lab Experiments

Rac-MeDiox has several advantages for laboratory experiments. It is a chiral compound, which allows for the synthesis of compounds with different properties. In addition, it is highly stereoselective and produces a high yield of rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol. The reaction can be carried out at room temperature, and the product can be isolated by simple filtration.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and it is not always available in large quantities. In addition, the reaction can be difficult to control, and the product can be difficult to purify.

Future Directions

There are a number of potential future directions for the use of rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol. It could be used to synthesize a variety of compounds, including antibiotics, antifungal agents, antimalarials, and antiviral agents. It could also be used in the synthesis of polymers, surfactants, and dyes. In addition, it could be used to study the biochemical and physiological effects of chiral compounds, as well as to study the effects of chiral compounds on drug metabolism. Finally, it could be used to develop new synthetic methods for the synthesis of chiral compounds.

Synthesis Methods

Rac-MeDiox is synthesized from the reaction of 2-amino-2-methyl-1-propanol with 2-chloro-1,4-dioxane in the presence of sodium hydroxide. The reaction yields a racemic mixture of the desired product. The reaction is highly stereoselective and produces a high yield of rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol. The reaction can be carried out at room temperature, and the product can be isolated by simple filtration.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol involves the protection of a diol followed by a Grignard reaction and reduction.", "Starting Materials": [ "5-methyl-1,4-dioxane-2,3-diol", "Methylmagnesium bromide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate", "Diethyl ether" ], "Reaction": [ "The diol is protected with methanol and hydrochloric acid to form the methyl ether.", "The methyl ether is reacted with methylmagnesium bromide to form the Grignard reagent.", "The Grignard reagent is reacted with formaldehyde to form the alcohol.", "The alcohol is reduced with sodium borohydride to form the final product.", "The product is purified using a mixture of ethyl acetate and diethyl ether, and dried with sodium sulfate and magnesium sulfate." ] }

1202882-89-0

Molecular Formula

C6H12O3

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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